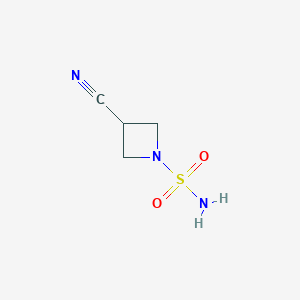

3-Cyanoazetidine-1-sulfonamide

Description

Significance of Azetidine (B1206935) and Sulfonamide Moieties in Chemical Synthesis

The presence of both an azetidine ring and a sulfonamide functional group in 3-Cyanoazetidine-1-sulfonamide underpins its importance in synthetic chemistry. These two structural motifs are independently recognized for their valuable contributions to the development of novel molecules with diverse applications.

Azetidines are four-membered nitrogen-containing heterocycles that are analogs of cyclobutane (B1203170). rsc.org Their significance in organic synthesis stems from their considerable ring strain, which is approximately 25.4 kcal mol⁻¹. rsc.org This strain, intermediate between that of the more reactive aziridines and the less reactive pyrrolidines, makes azetidines both reasonably stable for handling and susceptible to unique ring-opening reactions under appropriate conditions. rsc.orgrsc.orgresearchwithrutgers.com This reactivity allows azetidines to serve as valuable synthetic intermediates, or synthons, for the preparation of more complex acyclic and heterocyclic structures. researchgate.netnih.gov For instance, the cleavage of the C-N bond in the azetidine ring can lead to the formation of γ-substituted amines. rsc.org

The rigid and three-dimensional structure of the azetidine ring is also a desirable feature in drug design, as it can impart favorable physicochemical properties to a molecule. researchgate.netnih.gov Despite historical challenges in their synthesis, recent advancements have made azetidines more accessible, further expanding their utility in various fields, including medicinal chemistry and polymer science. rsc.orgresearchwithrutgers.comnih.gov

The sulfonamide functional group, characterized by the structure R-S(=O)₂-NR'R'', is a cornerstone in medicinal chemistry and organic synthesis. wikipedia.orgucla.edu This group is found in a wide array of clinically important drugs, including antibacterial agents, diuretics, and anticonvulsants. wikipedia.orgwikipedia.org The success of sulfonamides in drug discovery can be attributed to their ability to act as bioisosteres of other functional groups, their strong hydrogen bonding capabilities, and their metabolic stability. nih.govresearchgate.net

From a synthetic perspective, the sulfonamide group is a versatile unit. chemeurope.comacs.org It is relatively unreactive under many conditions, allowing for transformations on other parts of the molecule without affecting the sulfonamide moiety. wikipedia.org The formation of a sulfonamide from an amine and a sulfonyl chloride is a classic and reliable reaction in organic synthesis, often used for the derivatization and characterization of amines due to the typically crystalline nature of the resulting sulfonamides. wikipedia.orgchemeurope.com Furthermore, recent research has highlighted the use of sulfonamides as precursors to other valuable sulfur-containing functional groups and as directing groups in various chemical transformations. acs.orgrsc.org

Contextualization of this compound in Heterocyclic Chemistry

Within the broader landscape of heterocyclic chemistry, this compound occupies a specific niche defined by the interplay of its constituent functional groups. Its study contributes to the understanding of substituted azetidine systems and their potential as building blocks for more complex molecular architectures.

Academic interest in this compound and related compounds stems from the pursuit of novel molecular scaffolds with potential biological activity. The combination of the strained azetidine ring, the pharmacologically relevant sulfonamide group, and the versatile cyano group makes this compound an attractive target for synthetic exploration. For example, the related compound 1-Boc-3-cyanoazetidine is used as a reactant in the preparation of derivatives with potential as TRPV3 antagonists and in the synthesis of substituted pyridines. chemicalbook.com The sulfonamide moiety itself is a key component in a vast number of FDA-approved drugs and is known to be a versatile scaffold in drug discovery. nih.gov The incorporation of a sulfonamide onto a heterocyclic ring is a common strategy in the design of various therapeutic agents, including antiviral and anticancer compounds. nih.gov

The structure of this compound can be better understood through comparison with other four-membered nitrogen-containing heterocycles, such as azetidin-2-ones (β-lactams) and N-sulfonylazetidines.

Azetidin-2-ones (β-lactams): These are cyclic amides with the carbonyl group at the 2-position of the azetidine ring. globalresearchonline.netjgtps.com The presence of the carbonyl group significantly influences the chemistry of the ring, making the amide bond susceptible to cleavage, a property famously exploited in penicillin and cephalosporin (B10832234) antibiotics. jgtps.com In contrast, this compound lacks this internal carbonyl group and instead possesses an exocyclic sulfonamide. This difference in structure leads to different reactivity profiles; while azetidin-2-ones are prone to ring-opening via amide hydrolysis, the sulfonamide in this compound is generally more stable. researchgate.net The synthesis of azetidines can, in some cases, be achieved through the reduction of azetidin-2-ones. acs.orgmagtech.com.cn

The following table provides a comparative overview of these related azacyclobutanes:

| Feature | This compound | Azetidin-2-one (B1220530) (β-lactam) | N-Sulfonylazetidine |

| Key Functional Groups | Azetidine, Sulfonamide, Nitrile | Azetidine, Cyclic Amide (Lactam) | Azetidine, Sulfonamide |

| Position of Carbonyl/Sulfonyl | Exocyclic Sulfonamide at N-1 | Endocyclic Carbonyl at C-2 | Exocyclic Sulfonamide at N-1 |

| Primary Site of Reactivity | Ring-opening of strained ring, reactions of the nitrile and sulfonamide groups | Cleavage of the endocyclic amide bond | Ring-opening, reactions involving the sulfonyl group |

| Common Applications | Synthetic intermediate, potential bioactive scaffold | Antibiotics, synthetic building blocks nih.gov | Synthetic intermediates researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3-cyanoazetidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c5-1-4-2-7(3-4)10(6,8)9/h4H,2-3H2,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKNGGGATQRNTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Cyanoazetidine 1 Sulfonamide

Ring-Opening Reactions of the Azetidine (B1206935) Core

The inherent ring strain of the azetidine ring in 3-Cyanoazetidine-1-sulfonamide makes it susceptible to various ring-opening reactions. rsc.orgresearchwithrutgers.com This reactivity is a defining characteristic of azetidines, rendering them valuable intermediates in organic synthesis. nih.govrsc.org The presence of activating groups, such as the N-sulfonyl group, further facilitates these transformations.

Strain-Driven Ring-Opening Mechanisms

The considerable ring strain within the azetidine ring is a primary driver for its reactivity. rsc.orgresearchwithrutgers.com While significantly more stable than the analogous three-membered aziridines, the four-membered ring readily undergoes cleavage under appropriate conditions to relieve this strain. rsc.orgresearchwithrutgers.comrsc.org This strain-driven reactivity can be triggered by various factors, including acid catalysis, which can lead to decomposition pathways not observed in larger, less strained ring systems. nih.govacs.org The inherent strain also makes the azetidine ring susceptible to metabolic ring-opening, for instance, through reaction with biological nucleophiles like glutathione. nih.gov

Nucleophilic Ring-Opening Reactions

Nucleophilic attack is a major pathway for the ring-opening of azetidines. magtech.com.cnresearchgate.net The regioselectivity of these reactions is heavily influenced by the substituents on the azetidine ring. magtech.com.cn Generally, nucleophiles preferentially attack the carbon atom adjacent to the nitrogen that is substituted with an electron-withdrawing group, such as a cyano group. magtech.com.cn This preference is governed by electronic effects that stabilize the transition state of the reaction. magtech.com.cn However, sterically demanding nucleophiles may favor attack at the less substituted carbon atom. magtech.com.cn

The activation of the azetidine ring, often through the formation of an azetidinium ion or by using a Lewis acid, is frequently necessary to promote nucleophilic ring-opening. magtech.com.cniitk.ac.innih.gov This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The reaction typically proceeds via an SN2-type mechanism, leading to the formation of non-racemic products when chiral azetidines are used. iitk.ac.in

| Activating Agent | Nucleophile | Product Type | Reference |

| Lewis Acid (e.g., Cu(OTf)₂) | Alcohols | γ-Amino ethers | iitk.ac.in |

| Lewis Acid (e.g., LiClO₄) | Organotrifluoroborates | γ-Substituted amines | rsc.org |

| Brønsted Acid (e.g., pyridine-HF) | Fluoride (B91410) | γ-Fluorinated amines | rsc.org |

Regioselective Opening of 2-Cyanoazetidines Leading to Homopropargylamines

A notable transformation involving a related compound, 2-cyanoazetidine, is its regioselective ring-opening to form homopropargylamines. researchgate.netresearchgate.netnih.gov This reaction is typically carried out using trimethylsilylazide in the presence of a catalytic amount of dibutyltin (B87310) oxide. researchgate.netnih.gov The proposed mechanism involves an initial tin-catalyzed cycloaddition of the azide (B81097) to the nitrile group, forming a tetrazole intermediate. This intermediate then decomposes, extruding two molecules of dinitrogen to generate a vinylidene carbene, which subsequently rearranges to the final alkyne product. researchgate.net

Reactivity of Metallated Azetidines

The direct functionalization of the azetidine ring can be achieved through metallation. rsc.orgresearchgate.netuniba.it The formation of metallated azetidines opens up pathways for a variety of subsequent reactions with electrophiles. The regioselectivity of the metallation is influenced by factors such as the substituents on both the nitrogen and carbon atoms of the ring, as well as coordinative effects. rsc.org This approach provides a powerful tool for the site-selective functionalization of the azetidine core. rsc.org

Ring-Expansion Reactions of Azetidines

In addition to ring-opening, the strained azetidine ring can undergo ring-expansion reactions to form larger nitrogen-containing heterocycles. magtech.com.cnthieme-connect.com These transformations often proceed through rearrangement mechanisms. For instance, 2-alkenyl azetidines can be converted into unsaturated azocanes via a thieme-connect.comthieme-connect.com-sigmatropic rearrangement when reacted with activated alkynes. thieme-connect.com The success of this ring enlargement is highly dependent on the substitution pattern of both the alkene and the azetidine ring, which influences the conformational preferences necessary for the reaction to occur. thieme-connect.com Another example is the one-carbon ring expansion of aziridines to azetidines via a nih.govmagtech.com.cn-Stevens rearrangement, a transformation that can be catalyzed by engineered enzymes. nih.gov This highlights the potential for similar rearrangements in appropriately substituted azetidines to yield five-membered rings like pyrrolidines.

Reactivity of the Cyano Group in the 3-Position

The cyano group at the 3-position of the azetidine ring is a versatile functional group that can participate in a variety of chemical transformations. chemrxiv.org It can act as an electrophilic center, being susceptible to attack by nucleophiles. chemrxiv.org For instance, the nitrile can undergo intramolecular cyclization with a carbanion in a Thorpe-type condensation. chemrxiv.org Furthermore, the cyano group can be reduced to an amine, which can then undergo intramolecular cyclization with a suitable functional group on the N-sulfonyl moiety to form bicyclic sulfonamides. nih.gov The cyano group can also be transformed into other functionalities, providing a handle for further diversification of the molecule. acs.org

| Reagent | Product Type | Reference |

| Trimethylsilylazide / Bu₂SnO | Tetrazole (intermediate) | researchgate.net |

| NaBH₄ / NiCl₂·6H₂O | Amine | nih.gov |

| Various nucleophiles | Substituted azetidines | acs.org |

Nitrile Transformations (e.g., Hydrolysis, Reduction to Primary Amine)

The nitrile group in 3-cyanoazetidine derivatives is a versatile functional handle that can be converted into other valuable moieties such as carboxylic acids and primary amines.

Hydrolysis: The hydrolysis of a nitrile to a carboxylic acid is a common transformation. For instance, N-benzyl-3-cyanoazetidine can be converted to N-benzyl azetidine-3-carboxylic acid methyl ester by refluxing in methanol (B129727) with concentrated sulfuric acid. Subsequent hydrolysis of the ester yields the corresponding carboxylic acid. This method highlights a potential pathway for converting the nitrile group of this compound into a carboxylic acid, although the specific conditions would need to be adapted to account for the sulfonamide group.

Reduction to Primary Amine: The reduction of the nitrile group to a primary amine is a key transformation that opens up avenues for further functionalization. A common method for this reduction involves the use of sodium borohydride (B1222165) in the presence of a nickel(II) chloride catalyst in methanol. nih.gov This method has been successfully applied to the reduction of various cyano-substituted compounds. Another approach involves the reaction of 2-cyanoazetidines with Grignard or organolithium reagents to form an intermediate imine, which can then be reduced to a primary amine with high stereoselectivity using sodium borohydride. thieme-connect.commdpi.com

| Transformation | Reagents and Conditions | Product | Reference |

| Hydrolysis | 1. MeOH, conc. H₂SO₄, reflux; 2. H₂O, boil | Carboxylic Acid | |

| Reduction | NaBH₄, NiCl₂·6H₂O, MeOH | Primary Amine | nih.gov |

| Reduction | 1. R-MgBr or R-Li; 2. NaBH₄ | Primary Amine | thieme-connect.commdpi.com |

Cycloaddition Reactions of the Nitrile Moiety (e.g., Tetrazole Formation)

The nitrile group can participate in cycloaddition reactions, most notably in the formation of tetrazoles. This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide source. chemrxiv.org The reaction of organonitriles with metal azides is a well-established method for synthesizing 5-substituted-1H-tetrazoles. researchgate.net While direct examples with this compound are not prevalent in the literature, the general principles of azide-nitrile cycloadditions are applicable. acs.org Catalytic systems, such as those involving dialkyltin oxide-trimethylsilyl azide or organocatalysts generated in situ, can facilitate this transformation under neutral conditions. acs.org The nitrile group can also act as an activating group for cycloadditions on adjacent unsaturated bonds. chemrxiv.org

| Reaction | Reactant | Catalyst/Conditions | Product | Reference |

| Tetrazole Formation | Azide (e.g., NaN₃) | Dialkyltin oxide-TMSA or organocatalyst, microwave heating | 5-substituted-1H-tetrazole | researchgate.netacs.org |

Alpha-Alkylation and Carboxylation Adjacent to the Cyano Group

The carbon atom alpha to the nitrile group in the azetidine ring can be deprotonated to form a carbanion, which can then react with various electrophiles.

Alpha-Alkylation: The α-alkylation of N-protected 3-cyanoazetidine has been demonstrated. nih.gov For example, metallation with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by reaction with an alkyl halide such as chloromethyl iodide, can introduce an alkyl group at the α-position. nih.gov The use of borane (B79455) complexes of N-substituted azetidine-2-carbonitriles has been shown to improve the yields and diastereoselectivities of α-alkylation reactions. researchgate.net

Carboxylation: The introduction of a carboxyl group at the α-position of a bicyclic sulfonamide has been achieved in good yields. sci-hub.se This suggests that a similar transformation could be possible for this compound, likely proceeding through the formation of an α-carbanion followed by quenching with carbon dioxide.

| Transformation | Reagents and Conditions | Product | Reference |

| Alpha-Alkylation | 1. LDA, -78 °C; 2. ClCH₂I | α-alkylated azetidine | nih.gov |

| Alpha-Alkylation | 1. LDA, -78 °C; 2. Benzyl bromide (on borane complex) | α-benzylated azetidine | researchgate.net |

| Alpha-Carboxylation | (Inferred from bicyclic systems) | α-carboxylated azetidine | sci-hub.se |

Reactivity of the Sulfonamide Group

The sulfonamide group offers another site for chemical modification, allowing for the introduction of various substituents on the nitrogen atom and participation in bond-forming reactions.

N-Alkylation and Acylation of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide can be functionalized through alkylation and acylation reactions. While specific examples for this compound are scarce, the general reactivity of sulfonamides is well-documented. N-alkylation of sulfonamides can be achieved using various alkylating agents in the presence of a base. chemrxiv.org Similarly, N-acylation can be carried out using acylating agents like acid chlorides or anhydrides. The synthesis of N-allyl azetidines from secondary amines via N-alkylation with allyl bromide is a related transformation that highlights the feasibility of modifying the azetidine nitrogen. nih.gov

Generation and Reactivity of Sulfonyl Nitrene-Type Species

The generation of sulfonyl nitrenes from sulfonamides is a more advanced and less common transformation. These highly reactive intermediates can undergo various reactions, including C-H insertion and cyclization. While there is no direct evidence of generating sulfonyl nitrenes from this compound in the searched literature, the general principle involves the activation of the sulfonamide, often through N-amination followed by oxidation or thermolysis. The reactivity of such species would likely be dominated by intramolecular pathways due to the proximity of C-H bonds in the azetidine ring.

C-N Bond Formation Reactions Involving the Sulfonamide Linkage

The sulfonamide linkage can participate in carbon-nitrogen bond-forming reactions. For instance, the intramolecular cyclization of a sulfonamide with a side chain containing a sulfonyl fluoride group can form bicyclic sultams. sci-hub.se This type of reaction highlights the ability of the sulfonamide nitrogen to act as a nucleophile in ring-forming processes. Additionally, in certain contexts, the sulfonamide group can be involved in transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, although this is more common for aryl sulfonamides. acs.org The synthesis of various azetidine derivatives often involves the formation of the sulfonamide bond as a key step, for example, by reacting an amine with a sulfonyl chloride. acs.org

Regio- and Stereoselectivity in Reactions Involving this compound Scaffolds

The precise control over the regio- and stereochemical outcome of reactions involving the this compound core is crucial for its application in the synthesis of targeted therapeutic agents. The substituents on the azetidine ring and the nitrogen of the sulfonamide play a significant role in directing the course of chemical transformations.

Diastereoselectivity in reactions of 3-cyanoazetidine derivatives is often governed by the existing stereocenters on the azetidine ring and the reaction conditions employed. The synthesis of substituted N-aryl-2-cyanoazetidines has been shown to proceed with predictable diastereoselectivity, which is influenced by the substitution pattern. acs.org

In the context of related trisubstituted 2-cyanoazetidines, the choice of base has been demonstrated to selectively produce different diastereomers. For instance, the treatment of an anti-configured linear precursor with lithium hexamethyldisilazide (LiHMDS) can yield a different diastereomeric ratio of the cyclized 2-cyanoazetidine product compared to when potassium hexamethyldisilazide (KHMDS) is used. acs.orgnih.gov This highlights the potential for achieving diastereoselective control in the synthesis of substituted this compound analogs.

Subsequent transformations of the cyano group can also proceed with a high degree of stereochemical control. For example, the reduction of the nitrile to a primary amine using diisobutylaluminium hydride (DIBAL) followed by nosylation has been performed on stereochemically defined 2-cyanoazetidines without epimerization, preserving the stereointegrity of the azetidine core. acs.orgresearchgate.net This allows for the synthesis of diastereomerically pure building blocks for further elaboration.

The following table summarizes examples of diastereoselective transformations on related cyanoazetidine scaffolds.

| Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio | Ref |

| anti-configured linear β-amino alcohol derivative | 1. Mesylation2. LiHMDS, -50 °C | cis-2-Cyanoazetidine derivative | ~15:1 (cis:trans) | acs.orgnih.gov |

| anti-configured linear β-amino alcohol derivative | 1. Mesylation2. KHMDS, -78 °C | trans-2-Cyanoazetidine derivative | ~1:20 (cis:trans) | acs.orgnih.gov |

| cis-2-Cyano-3-arylazetidine derivative | DIBAL, CH₂Cl₂; then o-nitrobenzenesulfonyl chloride | cis-2-(Aminomethyl)-3-arylazetidine derivative | Diastereomerically pure | acs.orgresearchgate.net |

The functionalization of the this compound scaffold can be directed to specific positions, primarily the carbon atom alpha to the cyano group (C3) and the nitrogen atom of the azetidine ring. The electron-withdrawing cyano group acidifies the proton at the C3 position, facilitating its deprotonation and subsequent reaction with electrophiles.

Alkylation at the α-position to the nitrile has been demonstrated in related N-Boc protected 3-cyanoazetidine systems. Deprotonation with a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) generates a carbanion that can be trapped with various electrophiles, such as alkyl halides. sci-hub.se This allows for the introduction of substituents at the C3 position in a regioselective manner.

Furthermore, the nitrogen of the azetidine ring, after potential deprotection of the sulfonamide, can undergo regioselective N-alkylation or N-arylation. The choice of protecting group on the nitrogen is critical for controlling the reactivity and regioselectivity of subsequent transformations. For instance, an N-Boc group can be removed under acidic conditions, freeing the nitrogen for further functionalization.

The cyano group itself can be transformed into other functionalities, providing another avenue for regioselective modification. As mentioned, reduction with DIBAL yields a primary amine. acs.orgnih.gov Alternatively, hydrolysis of the nitrile, which can be achieved under acidic or basic conditions, would yield a carboxylic acid or a carboxamide, respectively.

Intramolecular reactions can also be employed to achieve regioselective cyclizations, leading to the formation of fused or bridged bicyclic systems. For example, a substituent introduced at the C3 position containing a suitable leaving group can undergo intramolecular cyclization with the azetidine nitrogen, or a substituent on the nitrogen can cyclize with a functional group at C3. acs.orgnih.govsci-hub.se

The table below outlines regioselective reactions on related azetidine scaffolds.

| Starting Material | Reagents and Conditions | Functionalized Position | Product | Ref |

| N-Boc-3-cyanoazetidine | LiHMDS or LDA; then ICH₂Cl | C3 (α to CN) | N-Boc-3-cyano-3-(chloromethyl)azetidine | sci-hub.se |

| N-Boc-3-cyano-3-(chloromethyl)azetidine | 1. Na₂SO₃, H₂O2. PCl₅, POCl₃3. KF, 18-crown-64. HCl in dioxane5. Cs₂CO₃, CH₃CN | Formation of sulfonamide ring | Bicyclic sulfonamide | sci-hub.se |

| 2-Cyanoazetidine derivative | LiTMP, -78 °C, THF; then benzotriazolylmethanol | C2 (α to CN) | 2-Cyano-2-(hydroxymethyl)azetidine derivative | acs.orgnih.gov |

| N-(Ethanesulfonyl)azetidine-3-carboxamide | Pd/C, H₂ (deprotection); then benzaldehyde, NaBH(OAc)₃ | Azetidine Nitrogen | N-alkylated azetidine-3-carboxamide |

Computational and Theoretical Investigations of 3 Cyanoazetidine 1 Sulfonamide

Quantum Chemical Studies of Structure and Stability

Quantum chemical methods are employed to dissect the fundamental aspects of the molecule's structure, from the strain inherent in its four-membered ring to the distribution of electrons that dictates its bonding and stability.

The azetidine (B1206935) ring is a four-membered saturated cyclic amine characterized by significant ring strain. researchgate.net This strain, a consequence of distorted bond angles deviating from the ideal tetrahedral geometry, is a defining feature of its reactivity. The ring-strain energy of the parent azetidine is approximately 25.2 kcal/mol, which is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). researchgate.net

The introduction of substituents on the azetidine ring can modulate this inherent strain. For instance, the hybridization of ring atoms plays a critical role; sp² hybridized atoms can induce more ring strain than sp³ hybridized atoms due to their preference for wider bond angles. icm.edu.pl In 3-Cyanoazetidine-1-sulfonamide, the electron-withdrawing nature of the cyano and sulfonamide groups is expected to influence the ring's electronic structure and, consequently, its stability and strain energy. Computational studies on related bicyclic sulfonamides have shown that introducing heteroatoms can lead to abnormal structural characteristics, such as elongated S-N bonds, which are indicative of underlying strain. sci-hub.se

Comparative Ring Strain Energies of Cyclic Amines

| Compound | Ring Size | Ring Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 26.7 |

| Azetidine | 4 | 25.2 |

| Pyrrolidine (B122466) | 5 | 5.8 |

| Piperidine | 6 | 0 |

Data sourced from comparative studies on cyclic amine strain energies. researchgate.net

Computational models predict that the azetidine ring is not planar but adopts a puckered conformation to alleviate some of its torsional strain. scribd.com For this compound, the geometry around each key atom can be predicted using Valence Shell Electron Pair Repulsion (VSEPR) theory.

Azetidine Ring: The four-membered ring is expected to be puckered. The C-N-C and C-C-C bond angles are compressed to be close to 90°, a significant deviation from the ideal 109.5° for sp³ hybridized atoms. icm.edu.plsydney.edu.au

Sulfonamide Group: The sulfur atom is bonded to two oxygen atoms, the ring nitrogen, and another nitrogen (in the sulfonamide NH₂). This results in a tetrahedral electron geometry around the sulfur. The geometry around the sulfonamide nitrogen is predicted to be trigonal pyramidal.

Cyano Group: The cyano group introduces a linear C-C≡N moiety, with the carbon atom being sp-hybridized.

X-ray crystallography studies on related N-aryl-2-cyanoazetidines have revealed a nearly planar four-membered ring, suggesting that substituents can significantly influence the ring's conformation. acs.org

Predicted Molecular Geometry of this compound

| Atom/Group | Parameter | Predicted Value/Geometry | Theoretical Basis |

|---|---|---|---|

| Ring Nitrogen | Geometry | Trigonal Pyramidal (puckered ring) | VSEPR / Strain Theory scribd.com |

| Sulfonamide Sulfur | Geometry | Tetrahedral | VSEPR sydney.edu.aulibretexts.org |

| Ring C-N-C Angle | Bond Angle | ~90° | Ring Strain icm.edu.pl |

| O-S-O Angle | Bond Angle | ~119-120° | VSEPR / DFT Studies nih.gov |

| C-C≡N Angle | Bond Angle | ~180° | sp Hybridization |

The electronic properties of this compound are dominated by the interplay between the strained ring and the strongly electron-withdrawing sulfonamide and cyano groups. Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure of such molecules. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) analysis is particularly useful. nih.gov The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and their gap determine the molecule's chemical reactivity and stability. nih.gov For sulfonamides, a larger HOMO-LUMO gap indicates high kinetic stability. nih.gov The electron-withdrawing groups in this compound are expected to lower the energies of both the HOMO and LUMO, potentially affecting its reactivity towards nucleophiles and electrophiles.

Mechanistic Studies Using Computational Chemistry

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, transition states, and factors controlling selectivity.

While specific mechanistic studies on this compound are not widely reported, research on related azetidine derivatives provides a framework for understanding its likely reactivity. Computational studies on the formation of N-aryl-2-cyanoazetidines from β-amino alcohols have detailed the anionic ring-closure reaction, identifying the key transition states. acs.orgmdpi.com

For reactions involving the azetidine ring itself, its high ring-strain energy is a thermodynamic driving force for ring-opening reactions. researchgate.netbris.ac.uk Computational models can elucidate the pathways of such reactions. For example, in the cycloaddition of aziridines (a related three-membered ring), mechanistic studies show that ring-opening can form a 1,3-zwitterion, which then reacts with a dipolarophile. nih.gov A similar pathway could be envisioned for this compound, where a nucleophile or electrophile triggers ring-opening, followed by subsequent transformations.

Quantum chemical calculations are highly effective at predicting the regio- and stereoselectivity of chemical reactions by comparing the activation energies of different possible transition states. The reaction pathway with the lowest energy barrier is the one that is kinetically favored.

Studies on the synthesis of 2-arylazetidines have successfully used the M06-2X/6-31G(d,p) level of theory to explain the observed regio- and diastereoselectivity. acs.org The calculations provided a quantum mechanical basis for Baldwin's rules in the context of oxirane ring-opening, showing that selectivity is controlled by a balance between ring strain and orbital overlap in the transition state. acs.org Similarly, DFT calculations have been used to rationalize the regioselectivity of nucleophilic ring-opening in bicyclic azetidines. researchgate.net For this compound, computational models could predict whether a nucleophile would preferentially attack the cyano group carbon or one of the ring carbons by calculating and comparing the energies of the respective transition states.

Advanced Computational Methodologies Applied to Azetidines and Sulfonamides

The azetidine ring, a four-membered nitrogen-containing heterocycle, and the sulfonamide functional group are both significant pharmacophores in medicinal chemistry. The strategic combination of these two moieties in a single molecular entity, "this compound," presents a unique scaffold with potential for diverse biological activities. Computational and theoretical chemistry play a pivotal role in understanding the intrinsic properties of such novel structures, predicting their behavior, and guiding the design of new derivatives. This section delves into the advanced computational methodologies applied to the constituent fragments of this compound, namely azetidines and sulfonamides, to elucidate structure-reactivity relationships and explore their chemical space for scaffold design.

Density Functional Theory (DFT) Applications in Structure-Reactivity Relationships

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. mdpi.com For azetidine and sulfonamide-containing compounds, DFT calculations provide invaluable insights into their geometry, stability, and reactivity.

DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the three-dimensional conformation of molecules, which in turn dictates their interaction with biological targets. For instance, DFT has been employed to study the conformational preferences of various substituted azetidines. frontiersin.org

Furthermore, DFT allows for the calculation of various electronic properties that are key to understanding reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

Electrostatic potential (ESP) maps, another output of DFT calculations, visualize the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is particularly useful for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to drug-receptor binding. jbclinpharm.org In the context of sulfonamides, DFT has been used to study the charge distribution around the sulfonamide group, which is crucial for its role as a hydrogen bond donor and acceptor. nih.gov

The table below illustrates the types of parameters that can be obtained from DFT calculations for a representative azetidine and a sulfonamide derivative, providing a basis for understanding the properties of this compound.

| Parameter | Azetidine Derivative (Illustrative) | Sulfonamide Derivative (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | -8.5 eV | Indicates propensity to donate electrons. |

| LUMO Energy | 1.5 eV | 0.8 eV | Indicates propensity to accept electrons. |

| HOMO-LUMO Gap | 8.7 eV | 9.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | 3.5 D | Influences solubility and intermolecular interactions. |

| N-H Bond Length | 1.01 Å | 1.02 Å | Relevant for hydrogen bonding capabilities. |

| S=O Bond Length | - | 1.43 Å | Characterizes the sulfonamide group geometry. |

Note: The values in this table are illustrative and not specific to this compound. They are intended to represent typical data obtained from DFT calculations on related structures.

DFT calculations have also been applied to investigate reaction mechanisms involving azetidines and sulfonamides. For example, DFT can be used to model the transition states of reactions, providing insights into reaction pathways and activation energies. frontiersin.orgchemrxiv.org This is crucial for understanding the synthesis and potential metabolic fate of these compounds.

Exploration of Chemical Space and Scaffold Design using Computational Techniques

The exploration of chemical space is a cornerstone of modern drug discovery, aiming to identify novel molecular scaffolds with desirable biological and physicochemical properties. bham.ac.uk Computational techniques are indispensable in this endeavor, enabling the design and evaluation of vast virtual libraries of compounds. For scaffolds based on azetidines and sulfonamides, these methods facilitate the systematic exploration of structural variations to optimize for specific therapeutic targets.

One key approach is scaffold hopping , where the core structure of a known active molecule is replaced with a novel scaffold while retaining key pharmacophoric features. bohrium.com This strategy can lead to the discovery of new intellectual property and compounds with improved properties. Computational tools can be used to design and assess potential replacement scaffolds for their ability to mimic the steric and electronic properties of the original core.

Diversity-oriented synthesis (DOS) is another strategy that benefits greatly from computational input. nih.govresearchgate.net The goal of DOS is to generate structurally diverse and complex molecules from a common starting point. Computational methods can be used to guide the selection of building blocks and reaction pathways to maximize the exploration of new chemical space. bham.ac.uk For azetidine-based scaffolds, computational analysis can help in designing libraries of fused, bridged, and spirocyclic systems with tailored properties for specific applications, such as targeting the central nervous system. nih.govresearchgate.net

The design of compound libraries for screening is also heavily reliant on computational methods. By calculating various molecular descriptors, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of rotatable bonds, it is possible to filter virtual libraries to include only drug-like molecules. This pre-screening process saves significant time and resources in the drug discovery pipeline.

The following table outlines key computational parameters used in the design and evaluation of azetidine and sulfonamide-based scaffolds.

| Parameter | Definition | Importance in Scaffold Design |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which affects membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Predicts hydrogen bonding capacity and membrane permeability. |

| Number of Rotatable Bonds | The count of single bonds that are not in a ring and are not connected to a terminal heavy atom. | Relates to conformational flexibility and binding affinity. |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept a hydrogen bond. | Crucial for molecular recognition and binding to biological targets. |

This table provides a general overview of parameters used in computational scaffold design.

In the context of this compound, these computational techniques can be employed to explore the vast chemical space accessible by modifying the azetidine ring and the substituents on the sulfonamide group. By systematically varying these components and evaluating the resulting virtual compounds against a panel of desired properties, it is possible to identify promising candidates for synthesis and further biological evaluation. scirp.org This rational, in silico approach significantly enhances the efficiency of discovering new therapeutic agents based on this novel scaffold. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Azetidine-1-sulfonamides

The synthesis of azetidines has historically been challenging due to the ring strain, often requiring harsh conditions that limit functional group tolerance. researchgate.net Future research is intensely focused on developing more efficient, sustainable, and versatile synthetic methods. A prominent trend is the move away from classical cyclization methods towards advanced catalytic strategies that offer greater control and milder reaction conditions.

Recent breakthroughs include photocatalytic approaches, such as the intermolecular [2+2] photocycloaddition using visible light and an Iridium(III) photocatalyst to construct the azetidine (B1206935) ring. rsc.org Another innovative method involves a copper-catalyzed photoredox anti-Baldwin radical cyclization of ynamides, which provides a versatile route to highly functionalized azetidines using a more sustainable, earth-abundant metal catalyst. nih.gov Lanthanide catalysts, specifically Lanthanum(III) triflate (La(OTf)₃), have also emerged as effective promoters for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, offering a novel pathway to 3-hydroxyazetidines which can be further functionalized. nih.govfrontiersin.org Other notable advancements include Palladium(II)-catalyzed intramolecular C(sp³)–H amination and Tantalum-catalyzed hydroaminoalkylation, which expand the toolkit for creating diverse azetidine structures. rsc.orgrsc.org These modern methods represent a significant step towards greener and more atom-economical syntheses applicable to complex scaffolds like azetidine-1-sulfonamides. mdpi.com

| Synthetic Strategy | Catalyst/Reagent | Key Features | References |

| Photoredox Radical Cyclization | Copper-based photoredox catalyst | Utilizes visible light and an earth-abundant metal; proceeds via an anti-Baldwin 4-exo-dig cyclization. | nih.gov |

| Intramolecular Aminolysis | Lanthanum(III) triflate (La(OTf)₃) | Catalyzes regioselective C3-aminolysis of cis-3,4-epoxy amines to form the azetidine ring. | nih.govfrontiersin.org |

| Aza-Paterno-Büchi Reaction | Iridium(III) photocatalyst | Intermolecular [2+2] photocycloaddition of oxime precursors and alkenes using visible light. | rsc.org |

| C(sp³)–H Amination | Palladium(II) catalyst with an oxidant | Intramolecular cyclization via reductive elimination at an alkyl–Pd(IV) intermediate. | rsc.org |

| Anionic Ring Closure | Copper catalyst (for N-arylation) | A three-step sequence from β-amino alcohols to produce N-aryl-2-cyanoazetidines with high diastereoselectivity. | mdpi.comacs.org |

Exploration of Unconventional Reactivity Modes for the 3-Cyanoazetidine-1-sulfonamide Scaffold

The reactivity of azetidines is largely dictated by their ring strain, which can be strategically released to drive unique chemical transformations not readily accessible with other saturated heterocycles. rsc.orgrsc.org A major frontier in this area is the concept of strain-release functionalization. For instance, the ring opening of bench-stable 1-azabicyclo[1.1.0]butane (ABB), a highly strained precursor, can be harnessed in nickel-catalyzed cross-coupling reactions to generate diverse 3-substituted azetidines. nih.govacs.org

Ring-expansion reactions represent another unconventional approach. A notable example is the biocatalytic one-carbon ring expansion of aziridines into azetidines, which employs engineered hemoproteins to catalyze a highly enantioselective mit.edumaterialssquare.com-Stevens rearrangement. nih.gov This method highlights the potential of enzymes to control challenging transformations. Furthermore, the reactivity of azetidine intermediates can be precisely controlled; for example, aziridinium (B1262131) ylides can be directed to form either azetidines or piperidines depending on the catalyst and reaction conditions. chemrxiv.org For the this compound scaffold specifically, the cyano group serves as a versatile handle for a multitude of transformations, including reduction to an aminomethyl group, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions, opening up avenues for creating a diverse library of compounds from a single precursor.

| Reactivity Mode | Description | Key Advantages | References |

| Strain-Release Functionalization | Ring-opening of highly strained precursors (e.g., 1-azabicyclo[1.1.0]butane) coupled with functionalization. | Accesses densely functionalized azetidines that are difficult to synthesize via other methods. | nih.govacs.orgchemrxiv.org |

| Biocatalytic Ring Expansion | One-carbon homologation of aziridines to azetidines using engineered enzymes. | Achieves exceptional enantioselectivity for chiral azetidines. | nih.gov |

| Tunable Divergent Reactivity | Controlling reaction pathways of a common intermediate (e.g., aziridinium ylide) to yield different heterocyclic rings. | Allows for scaffold diversity from a single starting material. | chemrxiv.org |

| Nucleophilic Ring Opening | Cleavage of the N-C bond of the azetidine ring with nucleophiles, often catalyzed by a Lewis acid. | Provides access to highly substituted acyclic amines. | rsc.orgrsc.org |

Integration with Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel synthetic routes and the exploration of new reactivity modes are intrinsically linked to advances in catalysis. Future research will increasingly integrate sophisticated catalytic systems to overcome the challenges associated with azetidine chemistry. Photocatalysis, using either iridium, ruthenium, or more sustainable copper-based catalysts, is a powerful tool for generating reactive intermediates under mild, light-driven conditions, enabling reactions that are difficult to achieve thermally. nih.govmit.edusciencedaily.com

Transition metals like palladium and nickel are at the forefront of developing C-C and C-N bond-forming reactions. rsc.orgchemrxiv.org For example, palladium-diamine complexes derived from azetidine ligands have been studied in Suzuki-Miyaura coupling reactions, where the ring size of the azetidine ligand was found to impact catalytic efficiency. mdpi.com Nickel catalysis has proven crucial for strain-release cross-coupling reactions, enabling the synthesis of azetidines bearing all-carbon quaternary centers. nih.govacs.org Beyond transition metals, biocatalysis using enzymes like hemoproteins offers a pathway to unparalleled selectivity, particularly for asymmetric synthesis, as demonstrated in the ring expansion of aziridines. nih.gov The strategic selection and design of catalysts will be paramount in achieving high efficiency, controlling regioselectivity and stereoselectivity, and expanding the scope of reactions available for the this compound scaffold.

| Catalytic System | Application in Azetidine Chemistry | Example(s) | References |

| Photocatalysis (Cu, Ir) | Light-driven [2+2] cycloadditions and radical cyclizations for ring formation. | Synthesis of azetidines from alkenes and oximes or ynamides. | rsc.orgnih.govmit.edusciencedaily.com |

| Nickel Catalysis | Strain-release Csp²-Csp³ cross-coupling reactions. | Synthesis of 3-aryl azetidines from 1-azabicyclo[1.1.0]butane. | nih.govacs.org |

| Palladium Catalysis | Intramolecular C-H amination; Suzuki-Miyaura coupling. | Azetidine synthesis; evaluation of azetidine-based ligands. | rsc.orgmdpi.com |

| Biocatalysis (Enzymes) | Highly enantioselective rearrangements and ring expansions. | Hemoprotein-catalyzed one-carbon ring expansion of aziridines. | nih.gov |

| Lanthanide Catalysis (La, Eu) | Regioselective intramolecular aminolysis of epoxides. | Formation of 3-hydroxyazetidines from epoxy amines. | nih.govfrontiersin.org |

Application in Novel Material Design and Polymer Chemistry

While much of the focus on azetidines has been in medicinal chemistry, their unique properties make them attractive building blocks for novel materials and polymers. The strained four-membered ring can undergo cationic ring-opening polymerization (CROP) to produce poly(propylenimine) (PPI), a polymer with a repeating three-carbon and nitrogen backbone. acs.orgrsc.org This polymerization is typically initiated by a strong acid. acs.org

A significant emerging application for these materials is in CO₂ capture. acs.org Branched PPI synthesized from azetidine can be impregnated into mesoporous silica (B1680970) (like SBA-15) to create composite adsorbents that effectively capture CO₂. acs.orgosti.gov Other potential applications for azetidine-based polymers are broad and include antibacterial coatings, materials for gene transfection, and chelation agents. rsc.org The this compound scaffold is a particularly interesting monomer for this purpose. The cyano and sulfonamide functionalities would be incorporated as pendant groups along the polymer chain, imparting new properties such as altered polarity, hydrogen-bonding capability, or sites for post-polymerization modification. Furthermore, theoretical studies have explored azetidine derivatives as high-energy-density compounds (HEDCs), suggesting a completely different avenue for materials applications. bibliotekanauki.pl

| Application Area | Description | Potential Role of this compound | References |

| CO₂ Capture | Cationic ring-opening polymerization of azetidine to form poly(propylenimine), which is used in composite adsorbents. | The cyano and sulfonamide groups could enhance CO₂ affinity and selectivity of the resulting polymer. | acs.orgacs.orgosti.gov |

| Antimicrobial Coatings | Polymers derived from nitrogen-containing heterocycles can exhibit antimicrobial properties. | The specific functional groups may confer unique antimicrobial or antibiofilm activity. | rsc.org |

| Gene Transfection | Cationic polymers are often used as non-viral vectors for gene delivery. | The polyamine backbone is suitable for DNA complexation; pendant groups could modulate biocompatibility. | rsc.org |

| High-Energy-Density Materials | Theoretical studies suggest nitro-functionalized azetidines have potential as energetic materials. | The high nitrogen content of the scaffold is a desirable feature for HEDCs. | bibliotekanauki.pl |

Advanced Computational Modeling for De Novo Design of Azetidine-based Compounds

The integration of computational chemistry is revolutionizing how azetidine-based molecules are discovered and developed. Advanced computational modeling is no longer just a tool for explaining experimental results but is now a predictive engine for de novo design. In the realm of synthesis, computational models can pre-screen potential starting materials and predict reaction outcomes, guiding chemists to the most promising experiments and saving significant time and resources. mit.edumaterialssquare.com For example, models have been used to successfully predict which pairs of alkenes and oximes will react to form azetidines under photocatalytic conditions. mit.edusciencedaily.com

In medicinal chemistry, structure-based drug design is a powerful approach for creating novel azetidine-based inhibitors. nih.gov By modeling the active site of a target protein, chemists can design azetidine scaffolds that fit precisely, leading to potent and selective inhibitors for targets like the hepatitis C virus NS3/4A protease and monoacylglycerol lipase (B570770) (MAGL). nih.govacs.org Computational tools can guide the bioisosteric replacement of other rings (like proline) with the azetidine scaffold to improve pharmacological properties. nih.gov Furthermore, computational methods are being used to design entire de novo biosynthetic pathways, as demonstrated by the in silico design of a route to produce L-azetidine-2-carboxylic acid in E. coli. acs.org These advanced modeling techniques will be crucial for designing the next generation of compounds based on the this compound scaffold, whether for targeted therapeutics or functional materials.

| Modeling Application | Description | Impact on Azetidine Research | References |

| Reaction Prediction | Using computational models to predict the feasibility, yield, and selectivity of synthetic reactions. | Accelerates the discovery of new synthetic methods by reducing trial-and-error experimentation. | mit.edumaterialssquare.comsciencedaily.com |

| Mechanism Elucidation | Simulating reaction pathways to understand how catalysts function and why certain products are formed. | Provides fundamental insights that enable the rational design of better catalysts and reactions. | chemrxiv.org |

| De Novo Drug Design | Using the 3D structure of a biological target to design novel, potent, and selective azetidine-based inhibitors from scratch. | Enables the creation of highly tailored therapeutic candidates. | nih.govacs.orgresearchgate.net |

| Biosynthesis Pathway Design | In silico design and optimization of metabolic pathways in microorganisms to produce azetidine compounds. | Offers a sustainable, biological route for producing valuable azetidine-based chemicals. | acs.org |

Q & A

Q. How should researchers optimize reaction conditions for scale-up synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) with factors like temperature (30–60°C), catalyst loading (0.5–2 mol%), and reaction time (12–24 hours). Response surface methodology identifies optimal parameters for yield and purity. Pilot batches (10 g scale) are tested for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.